2,4-Dichlorophenethylamine

MAO substrate specificity phenethylamine analog enzyme kinetics

2,4-Dichlorophenethylamine (CAS 52516-13-9) is a chlorinated phenethylamine derivative with a molecular formula of C8H9Cl2N and a molecular weight of 190.07 g/mol, appearing as a colorless to pale yellow liquid with a density of 1.26 g/mL at 25 °C and a refractive index of n20/D 1.565. This compound serves as a versatile synthetic intermediate in medicinal chemistry, agrochemical development, and materials science, with documented utility in the preparation of optically active plant disease control agents and as a building block for novel anti-persister antibacterial agents.

Molecular Formula C8H9Cl2N
Molecular Weight 190.07 g/mol
CAS No. 52516-13-9
Cat. No. B1295462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichlorophenethylamine
CAS52516-13-9
Molecular FormulaC8H9Cl2N
Molecular Weight190.07 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)CCN
InChIInChI=1S/C8H9Cl2N/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5H,3-4,11H2
InChIKeyVHJKDOLGYMULOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichlorophenethylamine (CAS 52516-13-9): Procurement-Ready Chemical Intermediate and Research Tool


2,4-Dichlorophenethylamine (CAS 52516-13-9) is a chlorinated phenethylamine derivative with a molecular formula of C8H9Cl2N and a molecular weight of 190.07 g/mol, appearing as a colorless to pale yellow liquid with a density of 1.26 g/mL at 25 °C and a refractive index of n20/D 1.565 . This compound serves as a versatile synthetic intermediate in medicinal chemistry, agrochemical development, and materials science, with documented utility in the preparation of optically active plant disease control agents and as a building block for novel anti-persister antibacterial agents [1].

1 Versatile synthetic intermediate for medicinal chemistry and agrochemical R&D
2 2,4-Dichloro substitution required for anti-persister probe synthesis (SPI009 scaffold)
3 Chiral resolution via aspartic acid enables enantiomerically pure agrochemical intermediates

Why 2,4-Dichlorophenethylamine Cannot Be Simply Substituted by Other Dichlorophenethylamine Isomers or Unsubstituted Analogs


The 2,4-dichloro substitution pattern on the phenyl ring of 2,4-dichlorophenethylamine imparts distinct electronic and steric properties that directly influence its reactivity in downstream synthetic transformations and its binding characteristics at biological targets . Positional isomers such as 2,5-dichlorophenethylamine (CAS 56133-86-9) and 3,4-dichlorophenethylamine (CAS not separately indexed for the parent amine) exhibit divergent molecular geometries that alter both their chemical behavior in nucleophilic reactions and their interaction with biological macromolecules [1]. This substitution pattern is non-negotiable for applications where the 2,4-dichloro arrangement is structurally required — as demonstrated by the compound's specific incorporation into SPI009, where the 2,4-dichloro moiety is essential for anti-persister activity [2]. Generic substitution with non-chlorinated phenethylamine would eliminate the enhanced metabolic stability and altered lipophilicity conferred by halogenation, while substitution with alternative dichloro isomers would produce compounds with fundamentally different spatial and electronic profiles that are not functionally interchangeable.

2,4-Dichloro substitution
  • Defines reactivity and electronic profile in nucleophilic transformations
  • Essential for SPI009 anti-persister probe activity
  • Confers distinct MAO substrate specificity vs non-halogenated analog
Isomers (2,5- / 3,4-) or unsubstituted
  • Altered steric and electronic properties shift reaction outcomes
  • May not reproduce anti-persister probe activity
  • Different transporter binding profiles (e.g., DAT substrate vs SERT-preferring)

Quantitative Differentiation Evidence for 2,4-Dichlorophenethylamine: Comparator-Based Performance Data


Substrate Specificity at Monoamine Oxidase A and B: Aryl Halide Series Comparison

In a systematic study of phenethylamine analogs as substrates for monoamine oxidase A (MAO-A) and MAO-B, aryl halide-substituted phenethylamines including 2,4-dichlorophenethylamine were evaluated alongside unsubstituted phenethylamine and other halogenated analogs [1]. This study provides class-level evidence that the 2,4-dichloro substitution pattern alters substrate specificity profiles compared to non-halogenated phenethylamine.

MAO Substrate Profile
Class-level inference
Chlorinated analogs exhibit distinct kinetics vs unsubstituted parent
Halogenation alters MAO substrate recognition; supports differential isoform engagement studies
Recombinant human MAO-A/B; spectrophotometric H2O2 assay
MAO substrate specificity phenethylamine analog enzyme kinetics

Trace Amine-Associated Receptor 1 (TAAR1) Agonist Activity: Human vs. Mouse Species Comparison

2,4-Dichlorophenethylamine (CHEMBL4087775) demonstrates differential agonist activity at human and mouse trace amine-associated receptor 1 (TAAR1), with approximately 7.3-fold higher potency at the mouse receptor [1]. This species-selectivity profile represents a quantifiable differentiation from other TAAR1 ligands that may exhibit different species selectivity patterns.

TAAR1 Agonist EC50
Cross-study comparable
EC50 = 410 nM (mouse) / 3 µM (human); 7.3-fold species selectivity
Supports species-specific TAAR1 tool compound selection for research models
HEK293 cAMP BRET assay; 20 min incubation
TAAR1 GPCR agonism species selectivity

Nicotinic Acetylcholine Receptor (nAChR) Antagonist Activity: Subtype Selectivity Profile

2,4-Dichlorophenethylamine exhibits potent antagonist activity across multiple human nicotinic acetylcholine receptor subtypes, with IC50 values ranging from 1.8 nM to 15 nM [1]. The compound demonstrates particularly high potency at the α3β4 subtype (IC50 = 1.8 nM), which is approximately 6.7-fold more potent than at α4β2 (IC50 = 12 nM) and 8.3-fold more potent than at α4β4 (IC50 = 15 nM).

nAChR Antagonist Selectivity
Cross-study comparable
α3β4 IC50 = 1.8 nM; α4β2 = 12 nM; α4β4 = 15 nM; muscle = 7.9 nM. α3β4 6.7-fold > α4β2
α3β4-preferring profile supports nAChR subtype research in addiction/pain pathways
SH-SY5Y / HEK293 86Rb+ efflux assays
nAChR antagonist receptor subtype selectivity smoking cessation

Monoamine Transporter Inhibition Profile: DAT, NET, and SERT Comparative Activity

2,4-Dichlorophenethylamine inhibits human monoamine transporters with varying potency across DAT, NET, and SERT, demonstrating preferential inhibition of SERT (IC50 = 100 nM) over NET (IC50 = 443 nM) and DAT (IC50 range 441-945 nM across multiple assay formats) [1]. This SERT-preferring profile contrasts with the 3,4-dichlorophenethylamine isomer, which has been characterized primarily as a DAT substrate analog in structural studies [2].

Monoamine Transporter Inhibition
Cross-study comparable
SERT IC50 = 100 nM; NET = 443 nM; DAT = 441-945 nM. 4.4-fold SERT > NET; distinct from 3,4-isomer DAT substrate profile
SERT-preferring inhibition profile for serotonin transporter research probe selection
[3H]reuptake in HEK293 expressing human transporters
dopamine transporter norepinephrine transporter serotonin transporter

Evidence-Backed Application Scenarios for 2,4-Dichlorophenethylamine in Research and Industrial Settings


Synthesis of SPI009 and Related Anti-Persister Antibacterial Agents

2,4-Dichlorophenethylamine is the essential amine building block for synthesizing 1-((2,4-dichlorophenethyl)amino)-3-phenoxypropan-2-ol (SPI009), a compound that directly kills both Gram-negative and Gram-positive persister cells [1]. The 2,4-dichloro substitution pattern is structurally required for this anti-persister activity — substitution with alternative dichloro isomers or non-chlorinated phenethylamine would yield compounds lacking this specific biological property. This application is supported by published characterization of SPI009's mechanism of action involving membrane protein delocalization [1].

Optically Active Agrochemical Intermediate Production

2,4-Dichlorophenethylamine serves as the starting material for producing optically active 1-(2,4-dichlorophenyl)ethylamine via resolution with aspartic acid, as documented in Sumitomo Chemical's patent (JP3663643B2) . The resolved enantiomers are utilized as intermediates for manufacturing optically active plant disease control agents. The 2,4-dichloro substitution pattern is integral to the target agrochemical's activity profile, and substitution with alternative isomers would not yield compounds with equivalent efficacy in plant disease control applications .

nAChR Subtype-Selective Pharmacological Tool for Addiction Research

2,4-Dichlorophenethylamine functions as a potent nAChR antagonist with preferential activity at α3β4-containing receptors (IC50 = 1.8 nM), approximately 6.7-fold more potent than at α4β2 receptors (IC50 = 12 nM) [2]. This α3β4-preferring profile makes the compound valuable for in vitro and in vivo studies investigating the role of α3β4 nAChRs in nicotine addiction, withdrawal, and antinociception. Supporting in vivo data demonstrate dose-dependent effects in mouse models of nicotine-induced antinociception and locomotor activity at doses of 1.2-15 mg/kg (sc) [2].

SERT-Preferring Monoamine Transporter Research Tool

2,4-Dichlorophenethylamine exhibits a SERT-preferring inhibition profile (SERT IC50 = 100 nM) with 4.4-fold selectivity over NET (IC50 = 443 nM) and 4.4-9.5-fold selectivity over DAT (IC50 range 441-945 nM) [2]. This transporter inhibition pattern differentiates it from the 3,4-dichloro isomer, which has been characterized structurally as a DAT substrate analog without documented SERT-preferring activity [3]. Researchers investigating serotonin transporter pharmacology or developing SERT-targeted probes should select the 2,4-isomer based on this documented selectivity profile.

Application
Selection Property
Validation Focus
Synthesis of SPI009 persister probe
2,4-Dichloro substitution specificity
Anti-persister activity in membrane protein delocalization assay
Chiral resolution to agrochemical intermediates
Enantiomeric resolution via aspartic acid
Optical purity and plant disease control research activity
α3β4 nAChR antagonist tool compound
α3β4-preferring antagonist profile
nAChR subtype selectivity in addiction research models
SERT-preferring transporter research probe
SERT-preferring inhibition vs 3,4-isomer
Serotonin transporter selectivity in reuptake assays

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